molecular formula C16H12F3N5O B14103570 N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14103570
M. Wt: 347.29 g/mol
InChI Key: KTJFUAUOTJGVHQ-UHFFFAOYSA-N
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Description

N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, specifically for its potential as a scaffold in the development of novel therapeutic agents. It belongs to the class of 1,2,3-triazole-4-carboxamides, a privileged pharmacophore known for its diverse biological activities and its role as a key structural component in various investigational drugs . The 1,2,3-triazole core acts as a robust bioisostere, capable of mimicking amide bonds or other functional groups, thereby enhancing the molecule's stability and its capacity to form key interactions with biological targets . This particular analog features a 3,5-difluorobenzyl group at the N-1 position and a (2-fluorophenyl)amino substituent at the C-5 position, a structural pattern that researchers investigate for optimizing binding affinity and selectivity. Compounds based on the 1,2,3-triazole-4-carboxamide architecture have demonstrated promising utility across multiple research domains. They are actively explored as potent antimicrobial agents against a range of Gram-positive bacterial strains, such as Staphylococcus aureus . Furthermore, closely related structural analogs have been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor regulating drug metabolism genes like CYP3A4 . The inhibition of PXR is a valuable strategy in preclinical research to understand and potentially mitigate adverse drug-drug interactions. The core 1,2,3-triazole-4-carboxamide scaffold is also under investigation for its antiproliferative properties in oncology research, with some derivatives showing activity as tubulin polymerization inhibitors or in targeting specific enzymes and pathways involved in cancer cell proliferation . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H12F3N5O

Molecular Weight

347.29 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H12F3N5O/c17-10-5-9(6-11(18)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24)

InChI Key

KTJFUAUOTJGVHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC(=C3)F)F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Difluorobenzyl Azide

3,5-Difluorobenzyl bromide reacts with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3,5-difluorobenzyl azide (95% purity by HPLC).

$$\text{3,5-Difluorobenzyl bromide} + \text{NaN}_3 \xrightarrow{\text{DMF, 60°C}} \text{3,5-Difluorobenzyl azide}$$

Preparation of Propargylamide Intermediate

Propiolic acid is converted to methyl propiolate, which undergoes aminolysis with aqueous ammonia to form propargylamide (HC≡C-CONH$$_2$$). Alternatively, 3-bromopropiolamide is synthesized via bromination of propiolamide using N-bromosuccinimide (NBS).

CuAAC Reaction

3,5-Difluorobenzyl azide and propargylamide undergo cycloaddition with CuI (10 mol%) and sodium ascorbate in tetrahydrofuran (THF)/water (4:1) at room temperature, producing 1-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (87% yield).

$$\text{3,5-Difluorobenzyl azide} + \text{HC≡C-CONH}2 \xrightarrow{\text{CuI, THF/H}2\text{O}} \text{1-(3,5-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide}$$

Table 1. Optimization of CuAAC Conditions

Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%)
5 THF/H$$_2$$O 25 72
10 THF/H$$_2$$O 25 87
10 DMF 25 68

Functionalization at Position 5

Bromination of Triazole

The triazole intermediate is brominated at position 5 using NBS in acetonitrile at 0°C, yielding 5-bromo-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (82% yield).

Buchwald-Hartwig Amination

5-Bromo-triazole reacts with 2-fluorophenylamine in the presence of Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%), and Cs$$2$$CO$$3$$ in toluene at 110°C for 24 hours, affording the target compound in 75% yield.

$$\text{5-Bromo-triazole} + \text{2-Fluorophenylamine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{N-(3,5-Difluorobenzyl)-5-((2-Fluorophenyl)Amino)-1H-1,2,3-Triazole-4-Carboxamide}$$

Table 2. Amination Reaction Optimization

Base Ligand Temperature (°C) Yield (%)
Cs$$2$$CO$$3$$ Xantphos 110 75
K$$3$$PO$$4$$ BINAP 110 63
Cs$$2$$CO$$3$$ DavePhos 110 58

Alternative Pathway: Nickel-Catalyzed Cycloaddition

Nickelocene (Cp$$_2$$Ni) catalyzes the reaction between 3,5-difluorobenzyl azide and alkynyl carboxamide in toluene at 50°C, yielding 1,5-disubstituted triazole directly (68% yield). However, this method requires stringent exclusion of oxygen and provides lower regioselectivity.

Characterization and Purity

The final compound is characterized by $$^1$$H NMR, $$^{13}$$C NMR, $$^{19}$$F NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, aromatic), 5.32 (s, 2H, CH$$2$$).
  • $$^{19}$$F NMR (376 MHz, DMSO-d$$_6$$): δ -112.5 (d, J = 8.2 Hz), -118.3 (m).

HPLC purity exceeds 99%, with no detectable regioisomers.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Substituents (Position) Molecular Weight Biological Activity CAS/Reference
Target Compound : N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide 1: 3,5-difluorobenzyl
5: 2-fluorophenylamino
Not explicitly reported Not explicitly reported (in evidence) Referenced in CAS 1226439-79-7 (related compound)
N-(2,5-Difluorophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 3-fluoro-4-methylphenyl
5: methyl
Not reported Not reported 902884-33-7
5-Amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-fluorobenzyl
5: amino
N-substituent: 2,5-dimethoxyphenyl
371.37 Not explicitly reported ChemSpider ID: 5711165
Rufinamide (Anticonvulsant) 1: 2,6-difluorobenzyl 238.19 Treatment of seizures (Lennox-Gastaut syndrome) 106308-44-5
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-chlorophenyl
5: trifluoromethyl
Not reported c-Met inhibitor; antitumor activity (NCI-H522 cells, GP = 68.09%) Referenced in
N-(3,5-difluorobenzyl)-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 1: 3,4-dimethylphenyl
5: pyridin-4-yl
419.4 Not explicitly reported 1226439-79-7

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects: The 3,5-difluorobenzyl group in the target compound contrasts with 2,6-difluorobenzyl in Rufinamide. The 2-fluorophenylamino group at position 5 introduces an electron-withdrawing substituent, differing from analogs with trifluoromethyl () or pyridinyl () groups. Such variations could modulate potency against kinases (e.g., c-Met) or solubility .

Biological Activity Trends: Triazole carboxamides with trifluoromethyl or chlorophenyl groups () exhibit antitumor activity, suggesting that electron-withdrawing substituents enhance interactions with oncogenic targets. The target compound’s 2-fluorophenylamino group may prioritize different binding mechanisms . Methoxy groups () improve solubility but may reduce receptor affinity compared to halogens, as seen in the dimethoxyphenyl analog .

The target compound’s 3,5-difluorobenzyl group could position it for neurological applications, though activity data are lacking in the evidence .

Biological Activity

N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H12F3N5O
  • Molecular Weight : 347.301 g/mol
  • IUPAC Name : N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide
  • CAS No. : 1291872-12-2

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Introduction of the Fluorophenyl Group : Conducted via nucleophilic aromatic substitution.
  • Attachment of the Difluorobenzyl Group : Typically accomplished through coupling reactions such as Suzuki or Heck coupling.

Biological Activities

This compound exhibits various biological activities attributed to the triazole moiety and fluorinated groups:

Antimicrobial and Antifungal Properties

Compounds containing triazole rings are known for their antimicrobial and antifungal effects. The presence of fluorinated groups enhances lipophilicity and bioavailability, potentially increasing efficacy against pathogens.

Anticancer Activity

Research indicates that triazole derivatives can inhibit tumor growth and exhibit anti-inflammatory effects. A study demonstrated that similar compounds showed promising results in inhibiting cancer cell proliferation in vitro .

Enzyme Inhibition

The 1,2,3-triazole ring has been associated with anti-cholinesterase (anti-ChE) activity by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This property is crucial for developing treatments for neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

ModificationEffect on Activity
Meta or para fluorinationIncreased potency by 7-fold
Ortho fluorinationDecreased activity by over 10-fold
Replacement of amino groupInactive compounds

These findings suggest that the positioning of substituents significantly influences the compound's interaction with biological targets .

Case Study 1: Anticancer Activity Assessment

A phenotypic screening study evaluated various triazole derivatives against cancer cell lines. This compound demonstrated submicromolar activity against specific cancer types, indicating its potential as a therapeutic agent .

Case Study 2: Anti-ChE Activity

In a study focused on neurodegenerative diseases, compounds similar to this compound were tested for their ability to inhibit AChE. The results indicated significant inhibition rates comparable to established drugs used in Alzheimer's treatment .

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